molecular formula C9H12BFO3S B14761365 (5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid

(5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid

Cat. No.: B14761365
M. Wt: 230.07 g/mol
InChI Key: FNCMYWJMSVNXRM-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with ethoxy, fluoro, and methylthio groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent under mild conditions. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including DMF, THF, and ethanol.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted aromatic compounds (from substitution reactions).

Scientific Research Applications

(5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Medicine: Investigated for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring.

    2-Fluorophenylboronic Acid: Similar structure but lacks the ethoxy and methylthio groups.

    3-Methylthiophenylboronic Acid: Contains the methylthio group but lacks the ethoxy and fluoro groups.

Uniqueness

(5-Ethoxy-2-fluoro-3-(methylthio)phenyl)boronic acid is unique due to its combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethoxy, fluoro, and methylthio groups can enhance its utility in specific synthetic applications compared to simpler boronic acids.

Properties

Molecular Formula

C9H12BFO3S

Molecular Weight

230.07 g/mol

IUPAC Name

(5-ethoxy-2-fluoro-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO3S/c1-3-14-6-4-7(10(12)13)9(11)8(5-6)15-2/h4-5,12-13H,3H2,1-2H3

InChI Key

FNCMYWJMSVNXRM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)SC)OCC)(O)O

Origin of Product

United States

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